Ethyl 7-Bromo-2,2-dimethylheptanoate
Overview
Description
Ethyl 7-Bromo-2,2-dimethylheptanoate is a chemical compound with the molecular formula C11H21BrO2 . It is used as a solvent for organic synthesis . This compound is an important raw material in the synthesis route of bempedoic acid .
Synthesis Analysis
The synthesis of this compound involves introducing ethyl isobutyrate and an organic base reagent into a continuous flow reactor. After precooling, mixing, and reacting, an ethyl isobutyrate lithium salt solution is prepared. This solution then continuously reacts with 1,5-dibromopentane in the continuous flow reactor. After completing the quenching operation through a quenching post-treatment module, the substituted product, namely 7-bromo-2,2-dimethylheptanoic acid ethyl ester, is obtained through post-treatment .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:InChI=1S/C11H21BrO2/c1-4-14-10 (13)11 (2,3)8-6-5-7-9-12/h4-9H2,1-3H3
. The Canonical SMILES representation is CCOC(=O)C(C)(C)CCCCCBr
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 265.19 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 274.7±23.0 °C at 760 mmHg, and a flash point of 146.4±13.0 °C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Scientific Research Applications
Catalytic Reduction Processes
Ethyl 7-bromo-2,2-dimethylheptanoate has been utilized in studies involving the catalytic reduction of esters to alcohols. For instance, a Rhodium-catalyzed reduction of carboxylic esters to alcohols using diphenylsilane demonstrated that ethyl 7-bromoheptanoate can undergo this reduction while maintaining the integrity of the bromo-substituent (Ohta et al., 1999).
Synthesis of Pheromone Components
The compound has been used in the stereoselective synthesis of pheromone components. A study described the radical-mediated stereoselective synthesis of meso-7,11-dimethylheptadecane, a pheromone component, from ethyl 2-(bromomethyl)propenoate, highlighting its role in intricate organic syntheses (Nagano et al., 2007).
Intermediate in Complex Organic Synthesis
This compound has been identified as an intermediate in the synthesis of various complex organic compounds. For instance, it was involved in the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate (Vostrikov et al., 2010).
Formation of β-Oxoadipate Derivatives
Research has also demonstrated its use in the formation of β-oxoadipate derivatives. A study described the reaction of ethyl 2-bromoalkanoates with zinc and succinic anhydride, forming β-oxoadipate derivatives, showcasing its versatility in organic synthesis (Schick & Ludwig, 1992).
Key Intermediate in Divergent Synthesis
Ethyl 7-bromo-1-cyclopropyl-6,8-difluoro-4-quinolone-3-carboxylate, a derivative of this compound, has been identified as a key intermediate for the divergent synthesis of various C7-substituted fluoroquinolones, which are significant in the field of medicinal chemistry (Zhang et al., 2010).
Mechanism of Action
Target of Action
Ethyl 7-Bromo-2,2-dimethylheptanoate primarily targets the liver enzymes adenosine triphosphate-citrate lyase (ACL) and adenosine monophosphate-activated protein kinase (AMPK) . These enzymes play crucial roles in lipid metabolism and energy homeostasis.
Mode of Action
The compound interacts with its targets, ACL and AMPK, by inhibiting their activity . This interaction results in changes in lipid metabolism and energy homeostasis, leading to a decrease in low-density lipoprotein (LDL) cholesterol levels.
Biochemical Pathways
The inhibition of ACL and AMPK affects the cholesterol biosynthesis pathway . ACL is an enzyme that catalyzes the formation of acetyl-CoA, a key intermediate in the biosynthesis of cholesterol. AMPK, on the other hand, is a master regulator of cellular energy homeostasis. Inhibition of these enzymes disrupts the normal flow of these pathways, leading to decreased production of LDL cholesterol.
Result of Action
The molecular and cellular effects of this compound’s action result in a decrease in LDL cholesterol levels . This can be beneficial in the treatment of conditions like hypercholesterolemia and atherosclerotic cardiovascular disease.
Safety and Hazards
Ethyl 7-Bromo-2,2-dimethylheptanoate is a flammable liquid and produces irritating vapors. It may cause skin and eye irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area. Protective gloves, protective clothing, and eye protection should be worn when handling this compound .
Biochemical Analysis
Biochemical Properties
Ethyl 7-Bromo-2,2-dimethylheptanoate serves as a crucial intermediate in the synthesis of bempedoic acid . Bempedoic acid is a treatment for hypercholesterolemia and cardiovascular disease . The efficiency of this compound in alkylation reactions leads to high yields and purity .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of bempedoic acid . Bempedoic acid is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is largely tied to its role as an intermediate in the synthesis of bempedoic acid . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Metabolic Pathways
It is known that the compound plays a crucial role in the synthesis of bempedoic acid .
Properties
IUPAC Name |
ethyl 7-bromo-2,2-dimethylheptanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIIFZUZOIRNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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